1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one is an organic compound that features a chlorophenyl group attached to a butanone backbone with a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one typically involves the reaction of 4-chlorobenzaldehyde with nitroethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced to the corresponding amine, which is subsequently oxidized to form the hydroxyimino derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form the corresponding oxime.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(hydroxyimino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-3-(hydroxyimino)propan-1-one: Similar structure but with a different carbon chain length.
1-(4-Chlorophenyl)-3-(hydroxyimino)pentan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
1-(4-Chlorophenyl)-3-(hydroxyimino)butan-1-one is unique due to its specific carbon chain length and the presence of both the chlorophenyl and hydroxyimino groups
Properties
CAS No. |
76201-79-1 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxyiminobutan-1-one |
InChI |
InChI=1S/C10H10ClNO2/c1-7(12-14)6-10(13)8-2-4-9(11)5-3-8/h2-5,14H,6H2,1H3 |
InChI Key |
XLXZHVUKSYGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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